4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE is a complex organic compound that features a thiazole ring, a thiophene ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas . The thiophene ring can be introduced through a cyclization reaction involving thiophene-2-carboxaldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various substituted benzamido derivatives.
Scientific Research Applications
N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The nitrobenzamide group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: These compounds also feature a thiophene ring and have been studied for their anticancer properties.
Thiazole acrylonitrile derivatives: These compounds share the thiazole ring and have applications in medicinal chemistry.
Uniqueness
N-[5-(4-CHLOROBENZAMIDO)-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]-4-NITROBENZAMIDE is unique due to its combination of a thiazole ring, a thiophene ring, and a nitrobenzamide group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H13ClN4O4S2 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorobenzoyl)amino]-4-thiophen-2-yl-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H13ClN4O4S2/c22-14-7-3-12(4-8-14)18(27)24-20-17(16-2-1-11-31-16)23-21(32-20)25-19(28)13-5-9-15(10-6-13)26(29)30/h1-11H,(H,24,27)(H,23,25,28) |
InChI Key |
JDCIXABUDINZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.